rac-(2R,4R)-2-methylpiperidin-4-ol, cis
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Overview
Description
rac-(2R,4R)-2-methylpiperidin-4-ol, cis: is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural and chemical properties. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, specifically the (2R,4R) configuration. The cis configuration indicates that the substituents on the piperidine ring are on the same side, which can significantly influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2-methylpiperidin-4-ol, cis can be achieved through several methods One common approach involves the diastereoselective synthesis from commercially available starting materialsKey steps may involve the use of zinc and magnesium enolates to control the stereochemistry during the ring closure reaction .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4R)-2-methylpiperidin-4-ol, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
rac-(2R,4R)-2-methylpiperidin-4-ol, cis has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-methylpiperidin-4-ol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis
- rac-(2R,4R)-2-methyloxan-4-ol, cis
- rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis
Uniqueness: rac-(2R,4R)-2-methylpiperidin-4-ol, cis is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1421310-00-0 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
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